1-Methylindazole-7-carboxylic acid
Overview
Description
1-Methylindazole-7-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H8N2O2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylindazole-7-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with methylhydrazine followed by cyclization can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the indazole core, followed by carboxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methylindazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the indazole ring.
Scientific Research Applications
1-Methylindazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-methylindazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
- 1-Methylindazole-3-carboxylic acid
- 1-Methylindazole-5-carboxylic acid
- 1-Methylindazole-6-carboxylic acid
Comparison: 1-Methylindazole-7-carboxylic acid is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications.
Properties
IUPAC Name |
1-methylindazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-8-6(5-10-11)3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKGIDYINRPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(=O)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281760 | |
Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221288-23-8 | |
Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221288-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401281760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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